molecular formula C6H4NNaO5S B15247228 Sodium 4-nitrobenzenesulfonate CAS No. 5134-88-3

Sodium 4-nitrobenzenesulfonate

Cat. No.: B15247228
CAS No.: 5134-88-3
M. Wt: 225.16 g/mol
InChI Key: HHGDLPTYJQQMKT-UHFFFAOYSA-M
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Description

Sodium 4-nitrobenzenesulfonate is an organic compound with the molecular formula C₆H₄NNaO₅S. It is a sodium salt of 4-nitrobenzenesulfonic acid and is commonly used in various industrial and research applications. The compound is known for its solubility in water and its role as an intermediate in the synthesis of other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 4-nitrobenzenesulfonate can be synthesized through the sulfonation of nitrobenzene using oleum or sulfur trioxide. The reaction typically involves adding oleum to nitrobenzene at a controlled temperature to produce the sulfonic acid, which is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of chlorosulfonic acid as a sulfonating agent. The reaction is carried out by adding chlorosulfonic acid to nitrobenzene, followed by neutralization with sodium hydroxide. This method is efficient and allows for the recycling of excess nitrobenzene .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-nitrobenzenesulfonate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Iron and hydrochloric acid are commonly used for the reduction of the nitro group.

    Substitution: Reagents such as sodium hydroxide and other nucleophiles can be used for substitution reactions.

Major Products

    Reduction: The major product of the reduction reaction is 4-aminobenzenesulfonate.

    Substitution: Depending on the substituent, various derivatives of benzenesulfonate can be formed.

Scientific Research Applications

Sodium 4-nitrobenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 4-nitrobenzenesulfonate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with enzymes and other proteins. The sulfonate group enhances the solubility of the compound in aqueous environments, facilitating its use in various applications .

Comparison with Similar Compounds

Similar Compounds

    Sodium 3-nitrobenzenesulfonate: Similar in structure but with the nitro group in the meta position.

    Sodium 2-nitrobenzenesulfonate: Similar in structure but with the nitro group in the ortho position.

Uniqueness

Sodium 4-nitrobenzenesulfonate is unique due to the para positioning of the nitro group, which influences its reactivity and solubility. This positioning makes it particularly useful in specific industrial applications, such as electroplating and dyeing, where its properties are advantageous .

Biological Activity

Sodium 4-nitrobenzenesulfonate (Na-NBS) is an organic compound known for its diverse biological activities, particularly in biochemical research and industrial applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity, and relevant case studies.

  • Chemical Formula : C6_6H6_6NNaO3_3S
  • Molecular Weight : 195.17 g/mol
  • Solubility : Soluble in water; slightly soluble in alcohol.
  • Melting Point : 89-92 °C

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily through its interaction with various biomolecules:

  • Enzyme Inhibition :
    • Na-NBS has been shown to inhibit certain enzymes by modifying active site residues. For instance, studies indicate that it can methylate histidine residues in enzymes such as D-amino acid oxidase, leading to a significant loss of enzymatic activity .
  • Nucleophilic Reactions :
    • The compound participates in nucleophilic substitution reactions, which are crucial for its role in organic synthesis and biochemical assays. It has been reported that Na-NBS reacts with primary and secondary amines, affecting their reactivity and stability .
  • Cellular Effects :
    • Na-NBS has demonstrated cytotoxic effects on various cell lines, leading to apoptosis through the generation of reactive oxygen species (ROS). This property is particularly relevant in cancer research, where it is used to study the mechanisms of cell death and proliferation .

Toxicity Profile

The toxicity of this compound has been documented in various studies:

  • Acute Toxicity : Exposure can lead to symptoms such as skin irritation and respiratory issues. Ingestion may cause methemoglobinemia, a condition characterized by impaired oxygen delivery due to the formation of methemoglobin .
  • Chronic Effects : Long-term exposure may result in more severe health issues, including potential carcinogenic effects due to its nitro group, which can undergo metabolic activation .

Case Studies

  • Study on Enzyme Inhibition :
    • A study investigating the effects of Na-NBS on D-amino acid oxidase revealed that treatment with the compound resulted in a pseudo-first-order irreversible loss of enzyme activity. The rate of inactivation was quantified, providing insights into the compound's mechanism as an enzyme inhibitor .
  • Cytotoxicity Assessment :
    • Research conducted on various cancer cell lines indicated that Na-NBS induced apoptosis via ROS production. The study highlighted the potential for Na-NBS to serve as a chemotherapeutic agent or as a tool for studying apoptosis pathways .
  • Nucleophilic Substitution Reactions :
    • An investigation into the nucleophilicity of Na-NBS showed its effectiveness in reacting with amines under physiological conditions, providing valuable data for synthetic chemistry applications and biochemical assays .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
Enzyme InhibitionMethylation of active site residues
Nucleophilic ReactionsReactivity with amines
CytotoxicityInduction of apoptosis via ROS
Methemoglobinemia RiskImpaired oxygen delivery upon ingestion

Properties

CAS No.

5134-88-3

Molecular Formula

C6H4NNaO5S

Molecular Weight

225.16 g/mol

IUPAC Name

sodium;4-nitrobenzenesulfonate

InChI

InChI=1S/C6H5NO5S.Na/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;/h1-4H,(H,10,11,12);/q;+1/p-1

InChI Key

HHGDLPTYJQQMKT-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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